2-Amino-6-iodopurine ribonucleoside
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Overview
Description
2-Amino-6-iodopurine ribonucleoside is a nucleoside analog that features an iodine atom at the 6th position of the purine ring and an amino group at the 2nd position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-iodopurine ribonucleoside typically involves the iodination of 2-amino purine ribonucleoside. This can be achieved through various methods, including direct iodination using iodine and an oxidizing agent or via halogen exchange reactions. The reaction conditions often require careful control of temperature and pH to ensure the selective introduction of the iodine atom at the desired position .
Industrial Production Methods: Industrial production of this compound may involve biocatalytic processes using enzymes such as nucleoside phosphorylases. These enzymes offer high regio- and stereoselectivity, making them suitable for large-scale synthesis. The use of thermophilic enzymes, which are stable at high temperatures, can further enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-6-iodopurine ribonucleoside can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The purine ring can be oxidized or reduced, leading to the formation of different derivatives.
Glycosylation Reactions: The ribose moiety can participate in glycosylation reactions, forming glycosidic bonds with other molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or thiourea can be used for nucleophilic substitution.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are commonly employed.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Major Products Formed:
Substitution Products: Various substituted purine ribonucleosides.
Oxidation Products: Oxidized derivatives of the purine ring.
Reduction Products: Reduced forms of the purine ribonucleoside.
Scientific Research Applications
2-Amino-6-iodopurine ribonucleoside has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex nucleoside analogs.
Biology: It serves as a probe for studying nucleic acid interactions and enzyme mechanisms.
Medicine: The compound is investigated for its potential antiviral and anticancer properties. It can inhibit viral replication and induce apoptosis in cancer cells.
Mechanism of Action
The mechanism of action of 2-Amino-6-iodopurine ribonucleoside involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The iodine atom at the 6th position enhances the compound’s ability to form stable interactions with enzymes and nucleic acids. This can lead to the inhibition of viral polymerases or the induction of DNA damage in cancer cells, ultimately resulting in cell death .
Comparison with Similar Compounds
- 2-Amino-6-chloropurine ribonucleoside
- 2-Amino-6-bromopurine ribonucleoside
- 2-Amino-6-methylpurine ribonucleoside
Comparison: 2-Amino-6-iodopurine ribonucleoside is unique due to the presence of the iodine atom, which imparts distinct chemical and biological properties. Compared to its chloro, bromo, and methyl analogs, the iodo compound exhibits higher reactivity and stronger interactions with biological targets. This makes it particularly useful in applications requiring high specificity and potency .
Properties
Molecular Formula |
C10H12IN5O4 |
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Molecular Weight |
393.14 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-2-(2-amino-6-iodopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C10H12IN5O4/c11-7-4-8(15-10(12)14-7)16(2-13-4)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2,(H2,12,14,15)/t3-,5-,6-,9-/m1/s1 |
InChI Key |
FJCGPOOOYFDJCM-UUOKFMHZSA-N |
Isomeric SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N=C(N=C2I)N |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(N=C2I)N |
Origin of Product |
United States |
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